2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
Overview
Description
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (2CNDN) is a synthetic compound that has a wide range of applications in biomedical research and drug discovery. It is a type of nitrobenzamide, a class of compounds that are known for their high solubility in water and their ability to interact with proteins and other biomolecules. In addition, 2CNDN has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and other biochemical studies.
Scientific Research Applications
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been used in a variety of scientific research applications. It has been used in enzymatic assays to measure the activity of enzymes, such as cytochrome P450 (CYP450). It has also been used to study protein-protein interactions, such as those between the human immunodeficiency virus (HIV) and its receptor, CCR5. Additionally, this compound has been used to study the biochemical and physiological effects of drugs and other compounds on cells.
Mechanism of Action
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to interact with a variety of proteins and biomolecules. It is known to bind to the active site of enzymes, such as CYP450, and inhibit their activity. It is also known to interact with proteins involved in protein-protein interactions, such as the HIV receptor CCR5. Additionally, this compound has been found to interact with cellular membranes, leading to changes in cell signaling and other cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as CYP450, and to modulate protein-protein interactions, such as those between HIV and its receptor CCR5. Additionally, this compound has been found to affect cell signaling pathways, leading to changes in cell growth, differentiation, and other cellular processes.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has several advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in experiments. Additionally, it is stable in a variety of conditions, making it suitable for long-term experiments. However, this compound is a synthetic compound, so it is not found naturally in the body and may be toxic at high concentrations.
Future Directions
Future research on 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide could focus on a variety of topics. For example, further studies could be done to explore the effects of this compound on other enzymes, proteins, and biomolecules. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound on cells. Finally, further studies could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer drug or a treatment for neurological disorders.
Properties
IUPAC Name |
2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5/c1-18(2)9-4-6-14(20(24)25)13(8-9)17-15(21)11-7-10(19(22)23)3-5-12(11)16/h3-8H,1-2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQOKCPNKYNVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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